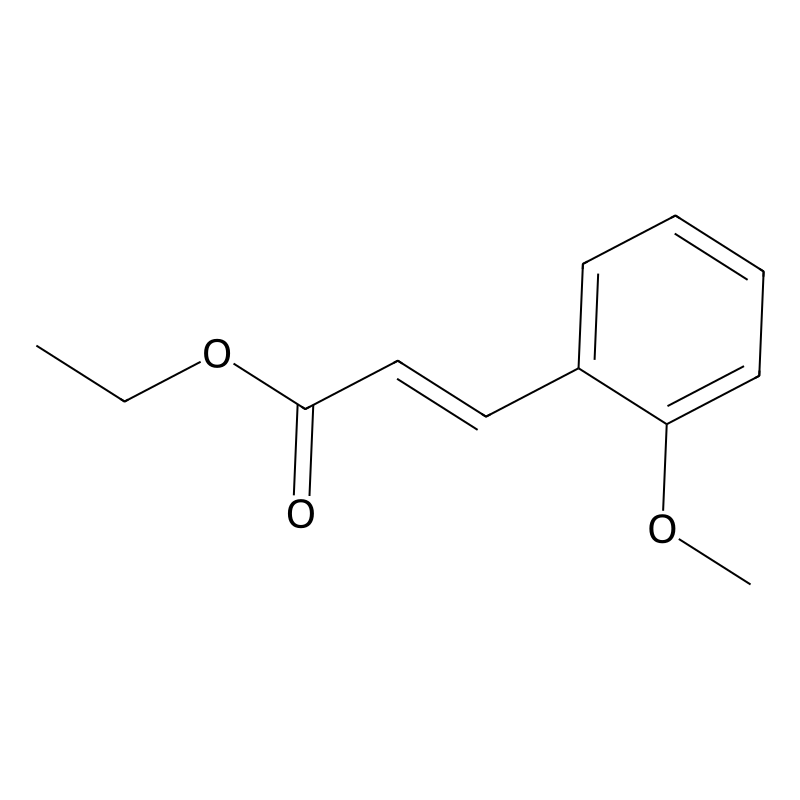

Ethyl (E)-o-methoxycinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl (E)-o-methoxycinnamate, also known as ethyl p-methoxycinnamate, is an organic compound classified as a cinnamic acid ester. Its chemical formula is , and it has a molecular weight of approximately 206.24 g/mol. The compound features a methoxy group attached to the aromatic ring, which contributes to its unique properties and biological activities. Ethyl (E)-o-methoxycinnamate is characterized by its ability to absorb ultraviolet radiation, making it a valuable ingredient in cosmetic formulations, particularly sunscreens .

- Flavor and aroma: The compound might contribute to the characteristic flavor and fragrance of galangal and garland flower [].

- Biological activity: Some cinnamate derivatives exhibit antimicrobial, antioxidant, or other biological activities. Further research is needed to determine if Ethyl (E)-p-methoxycinnamate possesses similar properties [].

- Esterification: The formation of ethyl (E)-o-methoxycinnamate from methoxycinnamic acid and ethanol.

- Isomerization: The compound can undergo isomerization from the E to Z form under certain conditions, particularly when exposed to light .

- Hydrolysis: In the presence of water and acid or base, it can revert to its constituent acids and alcohols.

Ethyl (E)-o-methoxycinnamate exhibits several notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to skin protection against oxidative stress .

- Anti-inflammatory Effects: Research indicates that it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

- UV Absorption: As a sunscreen agent, it effectively absorbs UV-B rays, reducing skin damage caused by sun exposure .

Several methods for synthesizing ethyl (E)-o-methoxycinnamate have been reported:

- Direct Esterification: This involves the reaction of methoxycinnamic acid with ethanol in the presence of an acid catalyst.

- Cross Metathesis: Utilizing olefin metathesis techniques, ethyl (E)-o-methoxycinnamate can be synthesized from available alkenes and methoxy-substituted compounds .

- Wittig Reaction: This method involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes, including ethyl (E)-o-methoxycinnamate.

Ethyl (E)-o-methoxycinnamate finds applications primarily in:

- Cosmetics: Widely used in sunscreens and skincare products due to its UV-filtering properties.

- Pharmaceuticals: Investigated for its potential anti-inflammatory and analgesic effects.

- Food Industry: Occasionally used as a flavoring agent or preservative due to its antioxidant properties .

Studies have shown that ethyl (E)-o-methoxycinnamate interacts with various biological systems:

- Drug Interactions: It may influence the pharmacokinetics of certain drugs by affecting enzyme activity related to drug metabolism.

- Cellular Interactions: In vitro studies indicate that it can modulate cellular responses related to inflammation and oxidative stress .

Ethyl (E)-o-methoxycinnamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl p-methoxycinnamate | Commonly used in sunscreens; effective UV filter | |

| Octyl methoxycinnamate | Used primarily in sunscreens; larger hydrophobic tail | |

| Cinoxate | Another UV filter; less effective than ethyl o-methoxycinnamate | |

| Avobenzone | Broad-spectrum UV filter; more stable under sunlight |

Ethyl (E)-o-methoxycinnamate is unique due to its specific absorption characteristics and lower molecular weight compared to other similar compounds, making it suitable for formulations requiring lighter textures.